molecular formula C11H22O6 B15166981 Acetic acid;hept-6-ene-1,4-diol CAS No. 645615-38-9

Acetic acid;hept-6-ene-1,4-diol

Cat. No.: B15166981
CAS No.: 645615-38-9
M. Wt: 250.29 g/mol
InChI Key: VORCSSHRBGCFAM-UHFFFAOYSA-N
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Description

Acetic acid;hept-6-ene-1,4-diol is an organic compound that features both a carboxylic acid group and a diol group within its structure. This compound is of interest due to its unique combination of functional groups, which can participate in a variety of chemical reactions, making it useful in different fields of scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;hept-6-ene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form carbonyl compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated compounds.

Mechanism of Action

The mechanism of action of acetic acid;hept-6-ene-1,4-diol involves its functional groups participating in various chemical reactions. The carboxylic acid group can act as a proton donor, while the hydroxyl groups can act as nucleophiles or electrophiles depending on the reaction conditions . These interactions can lead to the formation of new chemical bonds and the transformation of the compound into different products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;hept-6-ene-1,4-diol is unique due to its specific combination of a carboxylic acid group and a diol group within a seven-carbon chain. This structure allows it to participate in a wider range of chemical reactions compared to similar compounds with different chain lengths .

Properties

CAS No.

645615-38-9

Molecular Formula

C11H22O6

Molecular Weight

250.29 g/mol

IUPAC Name

acetic acid;hept-6-ene-1,4-diol

InChI

InChI=1S/C7H14O2.2C2H4O2/c1-2-4-7(9)5-3-6-8;2*1-2(3)4/h2,7-9H,1,3-6H2;2*1H3,(H,3,4)

InChI Key

VORCSSHRBGCFAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C=CCC(CCCO)O

Origin of Product

United States

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